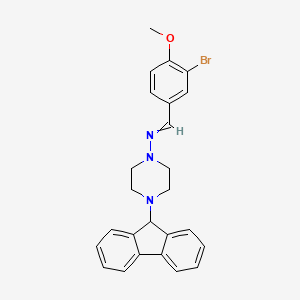
N-(3-bromo-4-methoxybenzylidene)-4-(9H-fluoren-9-yl)-1-piperazinamine
Vue d'ensemble
Description
N-(3-bromo-4-methoxybenzylidene)-4-(9H-fluoren-9-yl)-1-piperazinamine, also known as BFPFM, is a compound that has been the subject of scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-(3-bromo-4-methoxybenzylidene)-4-(9H-fluoren-9-yl)-1-piperazinamine is not fully understood. However, it is believed to interact with metal ions and form complexes, which results in changes in its fluorescence properties. This interaction can be used to detect the presence of metal ions in various samples.
Biochemical and Physiological Effects:
N-(3-bromo-4-methoxybenzylidene)-4-(9H-fluoren-9-yl)-1-piperazinamine has been shown to have low toxicity and does not cause significant biochemical or physiological effects in vitro. However, further studies are needed to determine its effects in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(3-bromo-4-methoxybenzylidene)-4-(9H-fluoren-9-yl)-1-piperazinamine is its high sensitivity and selectivity for metal ions, which makes it a useful tool for detecting metal ions in various samples. However, one limitation is that N-(3-bromo-4-methoxybenzylidene)-4-(9H-fluoren-9-yl)-1-piperazinamine is not stable in acidic environments, which can limit its use in certain applications.
Orientations Futures
Future research on N-(3-bromo-4-methoxybenzylidene)-4-(9H-fluoren-9-yl)-1-piperazinamine could focus on its potential use in drug delivery systems and cancer treatment. Additionally, further studies are needed to determine its effects in vivo and its potential applications in other fields, such as environmental monitoring and food safety testing.
Applications De Recherche Scientifique
N-(3-bromo-4-methoxybenzylidene)-4-(9H-fluoren-9-yl)-1-piperazinamine has been studied for its potential use as a fluorescent probe for detecting metal ions, such as copper and zinc. It can also be used as a pH sensor due to its fluorescence properties. Additionally, N-(3-bromo-4-methoxybenzylidene)-4-(9H-fluoren-9-yl)-1-piperazinamine has been investigated for its potential use in drug delivery systems and as a potential therapeutic agent for cancer treatment.
Propriétés
IUPAC Name |
1-(3-bromo-4-methoxyphenyl)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24BrN3O/c1-30-24-11-10-18(16-23(24)26)17-27-29-14-12-28(13-15-29)25-21-8-4-2-6-19(21)20-7-3-5-9-22(20)25/h2-11,16-17,25H,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMMZPPYWOZIPTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NN2CCN(CC2)C3C4=CC=CC=C4C5=CC=CC=C35)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-(5-chloro-2-thienyl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4796425.png)
![1-(diphenylmethyl)-4-[oxo(1-piperidinyl)acetyl]piperazine](/img/structure/B4796431.png)
![N-[3-(4-methyl-1-piperidinyl)propyl]-2-(methylthio)benzamide](/img/structure/B4796436.png)


![5-{[5-(aminocarbonyl)-3-(isopropoxycarbonyl)-4-methyl-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B4796448.png)
![4-[(6-methylpyrimidin-4-yl)amino]benzoic acid hydrochloride](/img/structure/B4796458.png)
![2-[(4-chlorobenzyl)thio]-4-(2-methyl-3-phenyl-2-propen-1-ylidene)-1,3-thiazol-5(4H)-one](/img/structure/B4796464.png)
![N-{3-[(2,4-dichlorobenzoyl)amino]phenyl}-1-naphthamide](/img/structure/B4796467.png)
![methyl 4-[(4-ethoxyphenoxy)methyl]benzoate](/img/structure/B4796475.png)
![N-{2-[(2,3-dimethylphenyl)amino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B4796501.png)

![3-({2-chloro-4-[2-cyano-2-(4-fluorophenyl)vinyl]phenoxy}methyl)benzoic acid](/img/structure/B4796514.png)